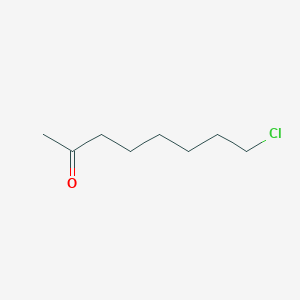
8-Chlorooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorooctan-2-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated ketone, where the chlorine atom is attached to the eighth carbon of an octane chain, and the ketone functional group is located at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Chlorooctan-2-one can be synthesized through several methods. One common approach involves the chlorination of octan-2-one. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the reaction of 8-chlorooctanol with an oxidizing agent to convert the alcohol group to a ketone. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and chromatography are often employed to ensure the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chlorooctan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can convert the ketone to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the reducing agent from reacting with water, often at low temperatures to control the reaction rate.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful monitoring to prevent over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted octan-2-ones with various functional groups replacing the chlorine atom.
Reduction: Yields 8-chlorooctan-2-ol.
Oxidation: Results in 8-chlorooctanoic acid.
Applications De Recherche Scientifique
8-Chlorooctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of chlorinated ketones with biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 8-Chlorooctan-2-one depends on its interaction with specific molecular targets. In biological systems, it may act by:
Inhibiting Enzymes: The ketone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Disrupting Membranes: The lipophilic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
Comparaison Avec Des Composés Similaires
8-Chlorooctan-2-one can be compared with other chlorinated ketones and octanones:
8-Chlorooctanol: Similar in structure but contains an alcohol group instead of a ketone. It is less reactive in nucleophilic substitution reactions.
Octan-2-one: Lacks the chlorine atom, making it less versatile in chemical modifications.
8-Bromooctan-2-one: Contains a bromine atom instead of chlorine, which can lead to different reactivity and selectivity in chemical reactions.
List of Similar Compounds
- 8-Chlorooctanol
- Octan-2-one
- 8-Bromooctan-2-one
- 8-Iodooctan-2-one
Propriétés
Numéro CAS |
72978-95-1 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
8-chlorooctan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 |
Clé InChI |
CAYDCGNFWIEGCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
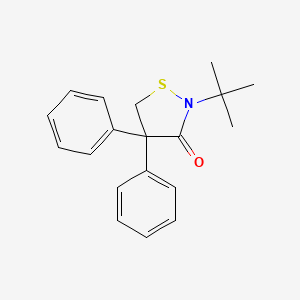
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
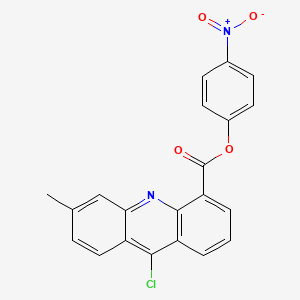
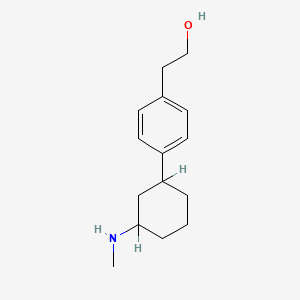
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
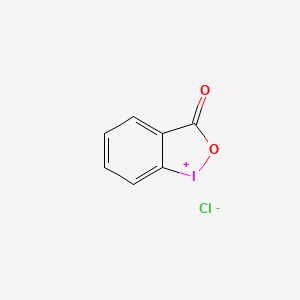

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)


